An In-depth Technical Guide to 11-O-Methylpseurotin A: Discovery, Biosynthesis, and Biological Activity
An In-depth Technical Guide to 11-O-Methylpseurotin A: Discovery, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core. Initially isolated from Aspergillus fumigatus and Sporothrix sp., its production can be stimulated through microbial co-culture. The biosynthesis of 11-O-Methylpseurotin A is understood as a late-stage O-methylation of its precursor, pseurotin A, which is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). The primary reported biological activity of 11-O-Methylpseurotin A is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene, suggesting a potential mechanism of action related to the regulation of cytokinesis. This guide provides a comprehensive overview of the discovery, biosynthetic pathway, and biological activity of 11-O-Methylpseurotin A, including detailed experimental protocols and quantitative data to support further research and drug development efforts.
Discovery and Natural Sources
11-O-Methylpseurotin A is a naturally occurring secondary metabolite produced by fungi. It has been identified from a marine-derived strain of Aspergillus fumigatus and a species of Sporothrix.[1] Notably, the production of 11-O-Methylpseurotin A by Aspergillus fumigatus can be induced when the fungus is co-cultured with the bacterium Streptomyces bullii, a phenomenon that is not observed when either microbe is cultured alone.[2][3] This suggests that microbial interactions can play a significant role in activating silent biosynthetic gene clusters.
Biosynthesis of 11-O-Methylpseurotin A
The biosynthesis of 11-O-Methylpseurotin A is intrinsically linked to that of its precursor, pseurotin A. The pseurotin family of compounds is assembled through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, which is encoded within the pso gene cluster.[4] A series of subsequent tailoring enzymes, including oxidases and methyltransferases also from the pso cluster, modify the core structure to generate the diverse array of pseurotin derivatives.[1]
The formation of 11-O-Methylpseurotin A is proposed to be a final, late-stage modification of pseurotin A.[1] This reaction involves the O-methylation of the hydroxyl group at the C-11 position, a reaction catalyzed by an O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[1] While the specific O-methyltransferase responsible for this final step has not yet been definitively identified, it represents a common terminal modification in the biosynthesis of natural products.[1]
Proposed Biosynthetic Pathway of 11-O-Methylpseurotin A
Biological Activity and Mechanism of Action
The most significant reported biological activity of 11-O-Methylpseurotin A is its selective inhibition of a Saccharomyces cerevisiae strain that has a deletion of the HOF1 gene (hof1Δ).[5][6] The Hof1 protein is a key regulator of cytokinesis in yeast, where it is involved in the dynamics of the actomyosin (B1167339) ring and the formation of the septum during cell division.[7] This selective inhibition suggests that 11-O-Methylpseurotin A's mechanism of action is related to the cell cycle, specifically the process of cytokinesis.[5]
In contrast to its specific activity against the hof1Δ yeast strain, 11-O-Methylpseurotin A was found to be inactive in a larval zebrafish model used to screen for antiseizure activity.[5] While there is limited in vivo efficacy data for 11-O-Methylpseurotin A itself, closely related analogs such as Pseurotin A and Pseurotin D have demonstrated anti-inflammatory and anti-cancer properties in various animal models.[5]
Postulated Signaling Pathway Inhibition in Saccharomyces cerevisiae
Quantitative Data
Quantitative data on the production yield of 11-O-Methylpseurotin A from fungal fermentations is not extensively reported in the available literature.[1] The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods.[1]
The table below summarizes the available biological activity data for 11-O-Methylpseurotin A and related pseurotin analogs.
| Compound | Organism/Model | Condition/Assay | Key Findings | Reference |
| 11-O-Methylpseurotin A | Saccharomyces cerevisiae (Hof1 deletion strain) | Selective Inhibition | Selectively inhibits the growth of the hof1Δ strain. | [5] |
| 11-O-Methylpseurotin A | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity. | [5] |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts. | [5] |
| Pseurotin A | Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect. | [5] |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and production of pro-inflammatory cytokines. | [5] |
Experimental Protocols
The following protocols are generalized methodologies based on described procedures for the isolation and characterization of pseurotins and other fungal secondary metabolites.
Fermentation and Extraction
-
Inoculation and Culture: A pure culture of Aspergillus fumigatus is used to inoculate a suitable liquid fermentation medium. A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[1]
-
Incubation: The culture is incubated at 25-30°C with agitation (150-200 rpm) for several days to weeks to allow for fungal growth and the production of secondary metabolites.[1]
-
Harvesting: The fungal mycelium is separated from the culture broth by filtration or centrifugation.[1]
-
Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol, to partition the secondary metabolites. This step is often repeated to ensure complete extraction.[1]
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the compounds of interest. This typically involves:
-
Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing the target compound using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).
-
-
Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the chemical structure and stereochemistry.
-
Experimental Workflow for Isolation of 11-O-Methylpseurotin A
Conclusion
11-O-Methylpseurotin A, a secondary metabolite from Aspergillus fumigatus, represents an intriguing member of the pseurotin family. Its discovery, particularly its induction through microbial co-culture, highlights the potential for discovering novel bioactive compounds from well-studied microorganisms under specific ecological conditions. While its biosynthesis is partially understood as a derivative of pseurotin A, the specific enzyme for its final methylation step remains to be identified. The selective inhibition of the Saccharomyces cerevisiae hof1Δ strain provides a valuable lead for investigating its mechanism of action, potentially targeting cell cycle regulation and cytokinesis. Although in vivo data is currently limited, the biological activities of related pseurotins suggest that 11-O-Methylpseurotin A and its analogs may hold therapeutic potential. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers to further explore the chemistry, biology, and therapeutic applications of this fascinating fungal metabolite. Future research should focus on elucidating the specific molecular target of 11-O-Methylpseurotin A, obtaining more extensive quantitative biological data, and exploring its efficacy in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BGC0001037 [mibig.secondarymetabolites.org]
